molecular formula C19H39NO2 B14729736 Ethyl hexadecylcarbamate CAS No. 6305-30-2

Ethyl hexadecylcarbamate

Cat. No.: B14729736
CAS No.: 6305-30-2
M. Wt: 313.5 g/mol
InChI Key: VRVVZKNTLCDQKY-UHFFFAOYSA-N
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Description

Ethyl hexadecylcarbamate is an organic compound with the chemical formula C19H39NO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hexadecylcarbamate can be synthesized through the reaction of hexadecylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The general reaction scheme is as follows:

C16H33NH2+C2H5OCOClC19H39NO2+HCl\text{C16H33NH2} + \text{C2H5OCOCl} \rightarrow \text{C19H39NO2} + \text{HCl} C16H33NH2+C2H5OCOCl→C19H39NO2+HCl

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl hexadecylcarbamate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form hexadecylamine and ethyl alcohol.

    Oxidation: It can be oxidized to form corresponding carbamic acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Hexadecylamine and ethyl alcohol.

    Oxidation: Carbamic acid derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Ethyl hexadecylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used in the production of surfactants and lubricants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of ethyl hexadecylcarbamate involves its interaction with molecular targets such as enzymes and proteins. It can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The long alkyl chain allows it to insert into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Ethyl hexadecylcarbamate can be compared with other carbamates such as methyl carbamate and propyl carbamate. While all these compounds share a common carbamate functional group, the length of the alkyl chain in this compound imparts unique properties such as higher hydrophobicity and lower solubility in water. This makes it more suitable for applications requiring long-chain amphiphilic molecules.

List of Similar Compounds

  • Methyl carbamate
  • Propyl carbamate
  • Butyl carbamate

This compound stands out due to its long alkyl chain, which provides distinct physical and chemical properties compared to shorter-chain carbamates.

Properties

CAS No.

6305-30-2

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

ethyl N-hexadecylcarbamate

InChI

InChI=1S/C19H39NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)22-4-2/h3-18H2,1-2H3,(H,20,21)

InChI Key

VRVVZKNTLCDQKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)OCC

Origin of Product

United States

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